molecular formula C20H23N5O2 B5670478 5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide

5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B5670478
M. Wt: 365.4 g/mol
InChI Key: LRWSMRRLWSZDDN-UHFFFAOYSA-N
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Description

5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a unique structure that includes an oxazole ring, a pyrimidine moiety, and a benzyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the benzyl and pyrimidine groups. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation reactions using benzyl halides and suitable bases.

    Attachment of the Pyrimidine Moiety: This step may involve nucleophilic substitution reactions with pyrimidine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups present in the compound.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure.

    Pharmaceuticals: The compound may serve as a lead compound for drug development.

    Chemical Research: Its reactivity and functional groups make it a valuable compound for studying various chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of 5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: These compounds share structural similarities and exhibit diverse biological activities.

    Pyrimidine Derivatives: Known for their role in DNA and RNA, these compounds have significant biological importance.

    Oxazole Derivatives: These compounds are known for their reactivity and are used in various chemical applications.

Uniqueness

5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups and structural features, which may confer distinct biological and chemical properties not found in other similar compounds.

Properties

IUPAC Name

5-[[benzyl(methyl)amino]methyl]-N-[(4,6-dimethylpyrimidin-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-9-15(2)23-19(22-14)11-21-20(26)18-10-17(27-24-18)13-25(3)12-16-7-5-4-6-8-16/h4-10H,11-13H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWSMRRLWSZDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=NOC(=C2)CN(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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